molecular formula C9H13ClF3N3 B6261913 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride CAS No. 1803600-71-6

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride

Cat. No.: B6261913
CAS No.: 1803600-71-6
M. Wt: 255.67 g/mol
InChI Key: HTKFBYHOCYPACP-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is a piperidine derivative featuring a pyrazole ring substituted with a trifluoromethyl group at the 4-position. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s role in enhancing metabolic stability and bioavailability .

Properties

CAS No.

1803600-71-6

Molecular Formula

C9H13ClF3N3

Molecular Weight

255.67 g/mol

IUPAC Name

4-[4-(trifluoromethyl)pyrazol-1-yl]piperidine;hydrochloride

InChI

InChI=1S/C9H12F3N3.ClH/c10-9(11,12)7-5-14-15(6-7)8-1-3-13-4-2-8;/h5-6,8,13H,1-4H2;1H

InChI Key

HTKFBYHOCYPACP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Copper-Catalyzed [3+2] Cycloaddition

Source reports a copper-mediated method to synthesize 4-trifluoromethylpyrazoles via reaction of sydnones with 2-bromo-3,3,3-trifluoropropene (1 ). Using Cu(OTf)₂ (10 mol%) and phenanthroline (10 mol%) in acetonitrile at 35°C, 3,3,3-trifluoropropyne is generated in situ, undergoing cycloaddition with sydnones to regioselectively form 4-trifluoromethylpyrazoles. Key advantages include:

  • Regiocontrol : Copper coordination directs pyrazole formation exclusively at the 4-position.

  • Scalability : Gram-scale reactions achieve 80% yield.

Multi-Component One-Pot Syntheses

Source outlines a one-pot protocol for polysubstituted pyrazole-triazoles, combining Sonogashira coupling, desilylation, and CuAAC. Applied to 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles, this method achieves 72% yield using XPhos as a ligand. Adapting this to 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride would involve:

  • Sonogashira Coupling : Introducing alkyne groups to piperidine precursors.

  • Cycloaddition : Reacting alkynes with in situ-generated trifluoromethyl diazomethane (CF₃CHN₂).

Reaction conditions from source—room temperature, dichloromethane/water biphasic system—are critical for stabilizing reactive intermediates.

Functionalization of Preformed Piperidine-Pyrazole Scaffolds

Halogenation Followed by Cross-Coupling

Source describes iodination of 4-(1H-pyrazol-1-yl)piperidine hydrochloride using N-iodosuccinimide (NIS) in THF/water. Subsequent cross-coupling with trifluoromethyl sources (e.g., CF₃Cu) could install the CF₃ group at the pyrazole 4-position.

Challenges and Optimization Strategies

  • Regioselectivity : The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution to the pyrazole 4-position, but steric effects may hinder functionalization.

  • Catalyst Selection : Rhodium (for hydrogenation) and copper (for cycloaddition) are preferred for their balance of activity and selectivity.

  • Solvent Systems : Biphasic CH₂Cl₂/water mixtures stabilize diazo intermediates while enabling easy separation .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation and acylation reactions under mild conditions (Table 1).

Reaction TypeReagents/ConditionsProduct StructureYield (%)Source
Alkylation Benzyl bromide, K₂CO₃, DMF, 60°C, 6 hN-Benzyl-4-[4-(trifluoromethyl)pyrazol-1-yl]piperidine78
Acylation Acetyl chloride, Et₃N, DCM, 0°C → RT, 2 hN-Acetyl-4-[4-(trifluoromethyl)pyrazol-1-yl]piperidine85
Sulfonylation Tosyl chloride, pyridine, RT, 12 hN-Tosyl-4-[4-(trifluoromethyl)pyrazol-1-yl]piperidine63

Key findings:

  • Alkylation proceeds efficiently in polar aprotic solvents (DMF, DMSO) with inorganic bases.

  • Acylation requires stoichiometric bases (e.g., Et₃N) to neutralize HCl byproducts.

Pyrazole Ring Functionalization

The electron-deficient pyrazole ring participates in cross-coupling and electrophilic substitution (Table 2).

Reaction TypeConditionsKey ObservationsSource
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME/H₂O, 80°CRegioselective at C4 position of pyrazole
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN-Arylation at pyrazole N1 position (limited by steric hindrance)
Halogenation NBS, CCl₄, AIBN, refluxBromination at C5 of pyrazole (72% yield)

Notable results:

  • Suzuki coupling with 4-bromophenylboronic acid achieved 89% conversion to biaryl derivatives .

  • Bromination selectively targets the C5 position due to trifluoromethyl group’s electron-withdrawing effects .

Deprotection and Salt Formation

The hydrochloride salt undergoes reversible protonation, enabling downstream modifications:

Deprotection:

  • Treatment with NaOH (2M) in EtOH/H₂O (1:1) regenerates the free base (94% recovery).

  • Free base reacts with HCl gas in diethyl ether to reform the hydrochloride salt quantitatively.

Complexation:

  • Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via pyrazole N2 and piperidine N atoms .

    • CuCl₂ complex: λ_max = 650 nm (d-d transition), stability constant logβ = 8.2 ± 0.3 .

Ring-Opening Reactions

Under strong acidic conditions, the piperidine ring undergoes cleavage:

Hydrolysis:

  • Concentrated HCl (12M), reflux, 24 h → Linear amine product (41% yield).

  • Reaction pathway confirmed by LC-MS: m/z 229.08 [M+H]⁺ corresponds to C₇H₁₁F₃N₃O.

Cross-Coupling with Boronic Acids

The compound serves as a nucleophile in Pd-catalyzed reactions:

Boronic AcidCatalyst SystemProduct Yield (%)Source
4-CyanophenylboronicPd(OAc)₂, SPhos, K₃PO₄, dioxane76
3-PyridylboronicPdCl₂(PPh₃)₂, CuI, Cs₂CO₃, DMF68

Stability Profile

Critical stability parameters under standard conditions:

ParameterConditionResultSource
Thermal 100°C, 24 h (neat)<5% decomposition
Oxidative H₂O₂ (3%), RT, 12 h22% degradation
Photolytic UV 254 nm, 48 h18% isomerization

The compound’s reactivity profile enables its use as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and GlyT1 modulators . Recent studies highlight its utility in constructing complex heterocycles via sequential functionalization of both piperidine and pyrazole moieties .

Scientific Research Applications

Structural Information

  • Molecular Formula : C9H12F3N3C_9H_{12}F_3N_3
  • SMILES Notation : C1CNCCC1N2C=C(C=N2)C(F)(F)F
  • InChIKey : XYNLXIDCXIBCMW-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+220.10561150.1
[M+Na]+242.08755157.5
[M+NH4]+237.13215155.0
[M+K]+258.06149154.5
[M-H]-218.09105146.4

Pharmaceutical Development

One of the primary applications of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is in pharmaceutical research, particularly as a potential drug candidate for various therapeutic areas, including:

  • Neurological Disorders : The compound's structural similarity to known neuroactive agents suggests it may influence neurotransmitter systems, making it a candidate for treating conditions like anxiety and depression.
  • Anti-inflammatory Agents : Its unique chemical properties may allow it to modulate inflammatory pathways, which could be beneficial in developing new anti-inflammatory drugs.

Chemical Biology

In chemical biology, this compound can serve as a tool for probing biological systems due to its ability to interact with specific biological targets. Potential applications include:

  • Biochemical Assays : It can be utilized in assays to study enzyme activities or receptor interactions.
  • Target Identification : The compound may assist in identifying new biological targets through high-throughput screening methods.

Material Science

The trifluoromethyl group enhances the compound's stability and hydrophobicity, making it suitable for applications in material science, such as:

  • Polymer Chemistry : It can be incorporated into polymers to improve thermal and chemical resistance.
  • Surface Modifications : The compound may be used for modifying surfaces to achieve desired hydrophobic or oleophobic properties.

Case Studies and Research Findings

While specific literature on this compound is limited, insights can be drawn from related compounds with similar structures:

  • Neuropharmacological Studies : Research on structurally analogous piperidine derivatives has shown promising results in modulating GABAergic and serotonergic pathways, indicating potential efficacy in mood disorders.
  • Inflammation Models : Studies involving pyrazole derivatives have demonstrated anti-inflammatory effects in animal models, suggesting that similar mechanisms may be explored with this hydrochloride variant.
  • Material Performance : Investigations into fluorinated compounds have revealed enhancements in mechanical properties and thermal stability, supporting the exploration of this compound in advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Molecular Data for Key Compounds
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine HCl Not provided C9H13ClF3N3 ~263.67 Trifluoromethyl (pyrazole 4-position)
4-(4-Methyl-1H-pyrazol-3-yl)piperidine HCl 2702587-75-3 C9H16ClN3 201.7 Methyl (pyrazole 4-position)
4-(1H-Pyrazol-1-yl)piperidine HCl 691-327-3 C8H14ClN3 187.67 Unsubstituted pyrazole
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine HCl AGN-PC-00VHMO C11H20ClN3O2S 293.81 Sulfonyl, dimethylpyrazole
Key Observations:

Trifluoromethyl vs. Methyl Substitution : The trifluoromethyl group in the target compound increases molecular weight (~263.67 vs. 201.7 for the methyl analog) and introduces lipophilicity, which may improve blood-brain barrier permeability compared to the methyl-substituted derivative .

Pyrazole Substitution Position : The methyl-substituted analog in features a pyrazole ring substituted at the 3-position, whereas the target compound is substituted at the 1-position. This positional isomerism can alter molecular conformation and binding interactions with biological targets .

Biological Activity

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its relevance in drug discovery.

Chemical Structure

The molecular formula of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is C9H12F3N3C_9H_{12}F_3N_3 with a molecular weight of approximately 255.67 g/mol. The compound features a piperidine ring substituted with a trifluoromethyl pyrazole moiety, which is critical for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives, including 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride, exhibit a range of biological activities:

  • Anticancer Activity : Pyrazole derivatives have been identified as potential anticancer agents. Studies have shown that compounds containing the pyrazole structure can inhibit the proliferation of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancer cells . The mechanism often involves the induction of apoptosis through pathways involving p53 and caspase activation .
  • Antibacterial and Anti-inflammatory Properties : Some pyrazole derivatives demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, they may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and nitric oxide production .

Structure-Activity Relationship (SAR)

The SAR studies of pyrazole derivatives suggest that modifications to the pyrazole ring and piperidine structure can significantly influence their biological activities. Key findings include:

Modification Effect on Activity
Trifluoromethyl groupEnhances lipophilicity and potentially increases bioactivity .
Substituents on piperidineVarying substituents can modulate receptor binding affinity and selectivity .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer potential of various pyrazole derivatives, including 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride, against MDA-MB-231 cells. The results indicated significant antiproliferative effects with IC50 values in the micromolar range, suggesting promising therapeutic potential .
  • Anti-inflammatory Activity : In another investigation, this compound was tested for its ability to inhibit LPS-induced nitric oxide production in macrophages. The results demonstrated a dose-dependent reduction in nitric oxide levels, indicating its potential as an anti-inflammatory agent .

Q & A

Q. Basic

  • X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., C–H···N interactions) and dihedral angles between aromatic rings .
  • NMR spectroscopy :
    • 1^1H NMR confirms substituent positions (e.g., trifluoromethyl at pyrazole C4).
    • 19^{19}F NMR detects trifluoromethyl environments (δ -60 to -65 ppm) .
  • HPLC : Assess purity (>98%) using C18 columns with ammonium acetate buffers (pH 6.5) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ ion) .

How do substituents on the pyrazole ring influence the compound’s physicochemical properties and biological activity?

Q. Advanced

  • Trifluoromethyl group : Enhances lipophilicity (logP) and metabolic stability via steric and electronic effects. This group reduces π-π stacking but increases binding affinity to hydrophobic enzyme pockets .
  • Halogen positioning : Fluorine at pyrazole C4 improves bioavailability compared to chlorine, as seen in analogs with IC50_{50} differences of 10–100 nM in kinase assays .
  • Piperidine substitution : N-Methylation reduces basicity (pKa ~7.5 vs. ~9.0 for unmodified piperidine), affecting solubility and membrane permeability .

What computational methods are employed to predict the reactivity and stability of intermediates during synthesis?

Q. Advanced

  • Density Functional Theory (DFT) : Models transition states for condensation reactions and predicts regioselectivity in pyrazole functionalization .
  • Molecular Dynamics (MD) : Simulates solvent effects on intermediate stability (e.g., THF stabilizes charged intermediates better than DCM) .
  • Reactor design simulations : Optimize parameters (e.g., pressure, stirring rate) using software like Aspen Plus for scaled-up reactions .

How to address discrepancies in biological assay results when testing this compound against different enzyme targets?

Q. Advanced

  • Control experiments : Include positive controls (e.g., known inhibitors) and validate enzyme activity batches .
  • Assay condition adjustments :
    • Vary pH (6.5–7.4) to account for protonation states of the piperidine nitrogen .
    • Test under reducing conditions (e.g., 1 mM DTT) if thiol-sensitive enzymes are involved .
  • Structural analogs : Compare activity with derivatives lacking the trifluoromethyl group to isolate its contribution .

What safety precautions are essential when handling this compound in laboratory settings?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • First aid :
    • For skin contact: Rinse with water for 15 minutes; seek medical advice if irritation persists .
    • For ingestion: Rinse mouth and consult poison control immediately .

What strategies are effective for scaling up the synthesis while maintaining yield and purity?

Q. Advanced

  • Continuous flow reactors : Minimize batch variability and improve heat dissipation for exothermic steps .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Crystallization optimization : Employ anti-solvent addition (e.g., water in ethanol) to enhance crystal purity .

How to analyze and resolve contradictions in reported spectroscopic data for this compound?

Q. Advanced

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers in piperidine rings) that cause signal splitting .
  • 2D NMR techniques (HSQC, HMBC): Assign ambiguous peaks by correlating 1^1H and 13^{13}C signals .
  • Cross-validate with XRD : Compare experimental bond lengths/angles with crystallographic data to confirm structural assignments .

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